N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromopyridine moiety, a phenyl group, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reagents for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their biological and therapeutic properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine group and have been explored for their medicinal applications.
Uniqueness
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of a bromopyridine moiety, a phenyl group, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15BrF3N5O |
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Molecular Weight |
466.3g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H15BrF3N5O/c20-12-6-7-16(24-10-12)26-18(29)14-9-17-25-13(11-4-2-1-3-5-11)8-15(19(21,22)23)28(17)27-14/h1-7,9-10,13,15,25H,8H2,(H,24,26,29) |
InChI Key |
KGZLKMUGKLJIDQ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=NC=C(C=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=NC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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